molecular formula C20H24FN5O2 B2876333 N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034230-47-0

N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2876333
CAS No.: 2034230-47-0
M. Wt: 385.443
InChI Key: RUKJRNCTLSNFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a high-purity chemical compound offered for research use only. It is strictly intended for laboratory research and not for human, veterinary, or household use. This oxalamide derivative is designed for scientists investigating novel therapeutic agents, particularly in the field of oncology. Its molecular structure, which features a fluoropyrimidine group and a piperidine linkage, is characteristic of compounds studied for their potential to modulate key biological pathways. Research on similar compounds has shown promise in targeting kinase enzymes involved in cell proliferation and cancer progression . This product is aimed at facilitating in vitro assay development and hit-to-lead optimization studies in drug discovery pipelines. Researchers can utilize this compound to explore structure-activity relationships (SAR) and elucidate mechanisms of action for potential cancer treatments . For specific storage and handling information, please refer to the product's safety data sheet.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-13-4-3-5-17(14(13)2)25-19(28)18(27)22-10-15-6-8-26(9-7-15)20-23-11-16(21)12-24-20/h3-5,11-12,15H,6-10H2,1-2H3,(H,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKJRNCTLSNFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and structurally related oxalamides:

Compound Name N1 Substituent N2 Substituent Biological Activity/Application Key Data (LC-MS, Yield, Purity) Reference
Target Compound : N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide 2,3-Dimethylphenyl (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl Not explicitly reported (inferred antiviral potential) N/A -
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (8) 4-Chlorophenyl Piperidin-2-yl linked to thiazolyl-hydroxyethyl HIV entry inhibition LC-MS: 423.26 (M+H+); Yield: 46%; Purity: >95%
BNM-III-170 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl HIV entry inhibition (CD4-mimetic) Synthesized as bis-trifluoroacetate salt; validated via spectroscopy
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent (umami agonist) Pharmacokinetic data available; metabolic stability noted
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-Chlorophenyl Pyrrolidin-2-yl linked to thiazolyl-hydroxymethyl Antiviral (HIV entry inhibition) LC-MS: 409.28 (M+H+); Yield: 39%; Purity: 93.2%
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33) Commercialized (FEMA 4233); high potency

Key Structural Insights:

  • N1 Substituents : The target compound’s 2,3-dimethylphenyl group differs from the chlorophenyl (e.g., compound 8 ) or dimethoxybenzyl (e.g., S336 ) groups in analogs. The methyl groups may enhance lipophilicity and steric hindrance compared to electron-withdrawing substituents (e.g., chloro).
  • N2 Substituents : The piperidine-fluoropyrimidine moiety is unique; similar compounds employ thiazolyl-piperidine (antiviral ) or pyridin-ethyl (flavoring ) groups. Fluoropyrimidine may improve kinase inhibition or metabolic stability .

Pharmacological and Functional Differences

Antiviral Activity:

Compounds like 8 and 14 () inhibit HIV entry by targeting the CD4-binding site, with IC50 values in the nanomolar range. The target compound’s fluoropyrimidine-piperidine moiety could similarly engage hydrophobic pockets in viral glycoproteins, but direct activity data are lacking . In contrast, BNM-III-170 () uses a guanidinomethyl-indenyl group for enhanced CD4 mimicry, achieving submicromolar potency .

Pharmacokinetics and Toxicity:

  • Metabolism: The dimethoxybenzyl group in No. 2225 undergoes rapid hepatic glucuronidation, whereas the target’s dimethylphenyl group may slow oxidation due to steric effects .
  • Toxicity : Some oxalamides (e.g., flavoring agents) show renal effects at high doses, necessitating further safety studies for the target compound .

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